molecular formula C18H12N4O4S B11226476 3-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-6-nitro-2H-chromen-2-one

3-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-6-nitro-2H-chromen-2-one

Cat. No.: B11226476
M. Wt: 380.4 g/mol
InChI Key: JYCRIKHVGJEKJE-UHFFFAOYSA-N
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Description

3-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-6-nitro-2H-chromen-2-one is a complex organic compound that features a unique combination of a chromenone core and a thiadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-6-nitro-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-6-nitro-2H-chromen-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids like sulfuric acid for oxidation, and nucleophiles such as amines for substitution reactions. The conditions often require controlled temperatures and pressures to achieve the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted chromenones and reduced thiadiazole derivatives .

Scientific Research Applications

3-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-6-nitro-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The chromenone core may also contribute to the compound’s biological effects by binding to DNA or other cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-6-nitro-2H-chromen-2-one stands out due to its unique combination of a chromenone core and a thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H12N4O4S

Molecular Weight

380.4 g/mol

IUPAC Name

3-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-6-nitrochromen-2-one

InChI

InChI=1S/C18H12N4O4S/c23-17-14(9-12-8-13(22(24)25)6-7-15(12)26-17)16-20-21-18(27-16)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,21)

InChI Key

JYCRIKHVGJEKJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C(S2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O

Origin of Product

United States

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